Boron oxide (B2O3)

描述

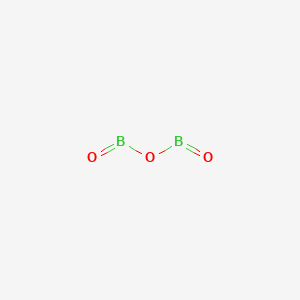

Structure

2D Structure

属性

CAS 编号 |

1303-86-2 |

|---|---|

分子式 |

B2O3 |

分子量 |

69.63 g/mol |

IUPAC 名称 |

2,4,5-trioxa-1,3-diborabicyclo[1.1.1]pentane |

InChI |

InChI=1S/B2O3/c3-1-4-2(3)5-1 |

InChI 键 |

RPPTVYMVSNHGRG-UHFFFAOYSA-N |

规范 SMILES |

B(=O)OB=O |

沸点 |

3380 °F at 760 mmHg (NIOSH, 2024) 1500 °C (crystal) ~1860Â °C 3380 °F |

颜色/形态 |

Colorless, brittle, vitreous, semitransparent lumps or hard, white crystals Colorless, glassy or hexagonal crystals, hygroscopic Colorless powder or vitreous crystals |

密度 |

2.46 (NIOSH, 2024) - Denser than water; will sink 1.8 g/cu cm (amorphous); 2.46 g/cu cm (crystal) Relative density (water = 1): 2.46 (cryst) 2.46 |

熔点 |

842 °F (NIOSH, 2024) 450 °C (crystal) 450Â °C 842 °F |

其他CAS编号 |

1303-86-2 |

物理描述 |

Boron oxide appears as colorless, semi-transparent glassy lumps or hard white odorless crystals. Mp 450 °C; bp: 1860 °C. Density: 2.46 g cm-3. Moderately soluble in water. Used as an insecticide; as the starting material for the synthesis of other boron compounds; as a fluxing agent in enamels and glasses; and in mixture with 2-6% boron nitride, as a bonding agent in the hot isostatic pressing of boron nitride ceramics. Other Solid; Dry Powder; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals Colorless, semitransparent lumps or hard, white, odorless crystals; [NIOSH] WHITE HYGROSCOPIC POWDER OR GRANULES Colorless, semitransparent lumps or hard, white, odorless crystals. |

Pictograms |

Health Hazard |

保质期 |

Keep dry |

溶解度 |

3 % (NIOSH, 2024) Slowly soluble in 30 parts cold water; slowly soluble in 5 parts boiling water; soluble in alcohol, glycerol Water solubility: 4.0% at 20 °C 2.77 g/100 g water at 20 °C. Solubility in water, g/l at 25Â °C: 36 (moderate) 3% |

同义词 |

B2O3 B2O5 BO2 boron oxide boron oxide, mono-oxide |

蒸汽压力 |

0 mmHg (approx) (NIOSH, 2024) Negligible at 20 °C 0 mmHg (approx) |

产品来源 |

United States |

Synthetic Methodologies for Boric Anhydride and Boron Containing Compounds

Conventional Synthetic Routes to Boric Anhydride (B1165640)

The production of boric anhydride can be achieved through several conventional methods, each with distinct process parameters and resulting product characteristics.

Dehydration Processes (e.g., Boric Acid, Metaboric Acid)

The most common and widely documented method for synthesizing boric anhydride is through the thermal dehydration of boric acid (H₃BO₃). This process is temperature-dependent and occurs in a stepwise manner.

When boric acid is heated to temperatures between 100°C and 170°C, it loses one molecule of water to form metaboric acid (HBO₂). doubtnut.com The specific temperature for this transformation can vary depending on the heating rate and equipment used.

Reaction: H₃BO₃ → HBO₂ + H₂O doubtnut.com

Further heating of metaboric acid to a temperature range of 300-330°C causes it to condense into tetraboric acid (H₂B₄O₇).

Reaction: 4HBO₂ → H₂B₄O₇ + H₂O

Finally, at temperatures exceeding 330°C, tetraboric acid decomposes to yield boric anhydride and water. doubtnut.com A commercial process involves fusing a mixture of sodium tetraborate (B1243019) and sulfuric acid at 800°C to produce a 96% grade of boric anhydride.

For obtaining high-purity boric anhydride (>99.5%), a vacuum dehydration method can be employed. This involves an initial pre-dehydration of boric acid at 150°C for several hours, followed by heating under reduced pressure at progressively higher temperatures, such as 220°C and then 260°C.

| Dehydration Stage | Reactant | Product | Temperature Range (°C) |

| 1 | Boric Acid (H₃BO₃) | Metaboric Acid (HBO₂) | 100 - 170 |

| 2 | Metaboric Acid (HBO₂) | Tetraboric Acid (H₂B₄O₇) | 300 - 330 |

| 3 | Tetraboric Acid (H₂B₄O₇) | Boric Anhydride (B₂O₃) | > 330 |

Direct Oxidation Pathways (e.g., Boron Trihalides)

Boric anhydride can also be synthesized through the direct oxidation of boron trihalides. smolecule.com For instance, boron trichloride (B1173362) (BCl₃) can react with oxygen in the presence of carbon to form boric anhydride and carbon monoxide. sathyabama.ac.in

Reaction: B₂O₃ + 3C + 3Cl₂ → 2BCl₃ + 3CO sathyabama.ac.in

Another example is the reaction of boron trifluoride (BF₃) which can be produced from the fluorination of boric oxide with fluorspar and concentrated sulfuric acid. egyankosh.ac.in

Hydrolysis-Dehydration Sequences (e.g., Diborane)

Diborane (B8814927) (B₂H₆) undergoes hydrolysis in the presence of water to yield boric acid (orthoboric acid) and hydrogen gas. wikipedia.orgbrainly.comvedantu.com This reaction is vigorous and forms the basis of a two-step synthesis of boric anhydride. brainly.comvedantu.com

Reaction: B₂H₆ + 6H₂O → 2B(OH)₃ + 6H₂ wikipedia.org

The resulting boric acid can then be subjected to the dehydration processes described in section 2.1.1 to produce boric anhydride. smolecule.com

Advanced Synthesis of Boron-Containing Materials Utilizing Boric Anhydride

Boric anhydride is a crucial starting material in the synthesis of advanced materials, particularly metallic borides, through methods like Self-Propagating High-Temperature Synthesis (SHS).

Self-Propagating High-Temperature Synthesis (SHS) of Aluminum Borides

The SHS method is an alternative to traditional furnace technologies for producing materials like aluminum borides. mdpi.com This technique utilizes the heat generated from exothermic reactions between the initial components, making it a rapid and energy-efficient process. mdpi.comosti.gov The synthesis of aluminum borides via SHS typically involves the aluminothermic reduction of boric anhydride. mdpi.comresearchgate.net The primary reactants are powders of boric anhydride (B₂O₃) and aluminum (Al). mdpi.commdpi.comresearchgate.net

Research has focused on optimizing the SHS process to maximize the yield of aluminum boride and to develop waste-free technologies. mdpi.com Key parameters that are manipulated include the ratio of reactants, the use of fluxing agents, and the addition of heating additives. mdpi.commdpi.com

Reactant Ratio: Studies have shown that an excess of the reducing agent, aluminum, can influence the combustion rate of the reaction. An increase in the combustion rate was observed with up to a 20% excess of aluminum, which is attributed to an increased reaction area. researchgate.net However, an excess of aluminum beyond 20% can act as a ballast, absorbing heat and decreasing the combustion rate. researchgate.net The maximum yield of the aluminum boride alloy was achieved with a 15% excess of the reducing agent. mdpi.com

Fluxing Additives: To facilitate better phase separation between the molten aluminum boride and the slag, various fluxing agents are used. mdpi.com These additives, such as chloride salts and mixed fluxes of fluorspar and potassium tetrafluoroborate, can lower the surface tension and temperature of the process, leading to improved separation. mdpi.com The use of chloride salts up to 15-18% has been shown to be effective. mdpi.com

Heating Additives: To increase the thermal output of the reaction, especially since boric anhydride is a difficult-to-reduce oxide, heating additives like potassium nitrate (B79036) (KNO₃) are incorporated into the initial mixture. mdpi.commdpi.com The addition of such compounds, which readily release heat, compensates for any thermal deficiencies and ensures the complete melting of the slag and good phase separation. mdpi.com Research indicates that an increase in the amount of nitrate leads to an accelerated burning rate. mdpi.com An optimal ratio of the oxide-heating additive was found to be 0.96 for maximizing the yield of aluminum boride. mdpi.com

The resulting aluminum boride alloy from an optimized SHS process can have a high purity, with studies reporting up to 92.5% aluminum boride in the final product. mdpi.com Furthermore, the slag produced can be a commercially viable by-product, for instance, as a raw material for high-alumina clinkers. mdpi.com

| Parameter | Optimal Condition | Effect |

| Excess Aluminum | 15% | Maximizes aluminum boride yield. mdpi.com |

| Chloride Salt Flux | 15-18% | Decreases surface tension and process temperature, improving phase separation. mdpi.com |

| Oxide-Heating Additive (KNO₃) Ratio | 0.96 | Maximizes aluminum boride yield. mdpi.com |

Influence of Reaction Parameters (e.g., Heating Agents, Reducing Agents, Fluxing Substances)

Synthesis of Borinic Acid Derivatives for Advanced Applications

Borinic acids (R₂B(OH)) and their derivatives are a class of organoboron compounds with significant applications in catalysis, materials science, and medicinal chemistry. mdpi.comnih.gov Their synthesis is less common than that of their boronic acid counterparts but follows several key strategies.

The primary methods for constructing borinic acids involve:

Addition of Organometallic Reagents to Boranes: This is a versatile approach where organometallic reagents (e.g., organolithium or Grignard reagents) are reacted with boron-containing starting materials. mdpi.com These precursors can include trialkoxyboranes (B(OR)₃), boron halides (BX₃), aminoboranes, or arylboronic esters. mdpi.comnih.gov However, controlling the stoichiometry is crucial, as the reaction can proceed to form boronic acids or triarylboranes if not managed correctly. mdpi.com

Reaction of Triarylboranes with Ligands: Another strategy involves the synthesis of a triarylborane, followed by a reaction with a suitable ligand such as a diol or an amino alcohol. mdpi.com

Electrophilic Aromatic Substitution: In some cases, borinic acids can be prepared via borylation through electrophilic aromatic substitution, where a boron electrophile reacts with an aromatic ring. mdpi.com

These synthetic routes provide access to a wide range of diarylborinic acids and their four-coordinated analogs, which are valuable intermediates in organic synthesis, including in Suzuki-Miyaura cross-coupling reactions. mdpi.comgoogle.com

Ring-Opening Copolymerization of Boron-Containing Anhydrides for Functional Polyesters

A novel approach to creating advanced, functional polymers involves the ring-opening copolymerization (ROCOP) of boron-containing cyclic anhydrides with epoxides. researchgate.netacs.org This method yields degradable polyesters with boron functionalities integrated directly into the polymer backbone, which is relevant for applications in opto-electronics and biology. researchgate.netbohrium.comnih.gov

The process typically involves the copolymerization of a boronic ester-phthalic anhydride monomer with various epoxides, such as cyclohexene (B86901) oxide or propene oxide. researchgate.netnih.gov The polymerization is a controlled process, often catalyzed by organometallic complexes (e.g., Zn(II)Mg(II) or Al(III)K(I)) or a phosphazene organobase. acs.orgnih.gov This control allows for precise modulation of the polyester's structure, including the creation of AB or ABA block copolymers, and tuning of molar masses (typically in the range of 9.4 to 40 kg/mol ). acs.org

The resulting boronic ester-functionalized polyesters are amorphous materials characterized by high glass transition temperatures (Tg from 81 to 224 °C) and good thermal stability (Td from 285 to 322 °C). researchgate.netnih.gov A key feature of these polymers is that the boronic ester groups can be subsequently modified. For example, they can be deprotected to yield boronic acid and borate (B1201080) polyesters, which are water-soluble and degradable under alkaline conditions. nih.gov Furthermore, the boron functionalities can participate in Pd(II)-catalyzed cross-coupling reactions to attach other functional groups, such as fluorescent dyes. researchgate.netnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Monomers | Boronic ester-phthalic anhydride and various epoxides (e.g., cyclohexene oxide, propene oxide). | researchgate.netacs.org |

| Catalysts | Organometallic complexes [Zn(II)Mg(II), Al(III)K(I)] or phosphazene organobases. | acs.orgnih.gov |

| Polymer Properties | Amorphous, high Tg (81-224 °C), good thermal stability (285-322 °C). | researchgate.netnih.gov |

| Post-Polymerization Modification | Deprotection to boronic acids/borates; Pd(II)-catalyzed cross-coupling. | nih.gov |

Compound Information

| Compound Name | PubChem CID |

|---|---|

| Boric anhydride (Boron trioxide) | 14768 |

| Aluminum | 5359268 |

| Potassium Nitrate | 24434 |

| Aluminum Boride | 6336894 |

| Fluorspar (Calcium Fluoride) | 5282736 |

| Potassium Tetrafluoroborate | 24588 |

| Borinic acid | 135471999 |

| Cyclohexene oxide | 9257 |

| Propene oxide | 6378 |

| Polyester (B1180765) | 192193 |

Reactivity and Mechanistic Investigations of Boric Anhydride and Its Derivatives

Hydrolytic Reactivity and Aqueous Speciation Studies

The interaction of boric anhydride (B1165640) with water and the subsequent speciation of boron compounds in aqueous solutions are critical aspects of its chemistry. These processes are highly dependent on factors such as pH and concentration.

Reaction with Water to Form Boric Acid

Boric anhydride is the anhydride of boric acid (H₃BO₃) and readily reacts with water in an exothermic process to regenerate the acid. This hydrolysis reaction can be represented by the following equation:

B₂O₃ + 3H₂O → 2B(OH)₃

This reaction is fundamental to understanding the behavior of boric anhydride in aqueous environments. The glassy solid form of boric anhydride consists of a network of trigonal planar BO₃ units, which upon reaction with water, transform into the individual B(OH)₃ molecules of boric acid. libretexts.org

Equilibrium and Speciation of Boron Compounds in Aqueous Systems (pH Dependence)

In aqueous solutions, the speciation of boron is intricately linked to the pH of the system. Boron typically exists as boric acid or various borate (B1201080) ions, and their relative concentrations are dictated by the pH. mdpi.com

Boric acid is a weak Lewis acid that does not deprotonate in water but rather accepts a hydroxide (B78521) ion (OH⁻) from water to form the tetrahydroxyborate ion, [B(OH)₄]⁻. libretexts.orglsbu.ac.uk The equilibrium for this reaction is:

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺ wikipedia.org

The pKa for this equilibrium is approximately 9.24 in pure water at 25°C. wikipedia.org Consequently, in acidic to neutral solutions (pH < 7), boric acid is the predominant species. researchgate.net As the pH increases into the alkaline range, the equilibrium shifts, and the borate ion, [B(OH)₄]⁻, becomes the dominant form, particularly at pH values higher than 11. researchgate.net Between pH 7 and 11, both boric acid and the borate ion coexist in significant concentrations. researchgate.net

The distribution of these species as a function of pH is a critical factor in various applications, such as the use of the boric acid-borate system as a pH buffer in swimming pools. wikipedia.org

Table 1: Predominant Boron Species at Different pH Ranges

| pH Range | Predominant Boron Species |

| < 7 | Boric Acid (B(OH)₃) |

| 7 - 11 | Boric Acid (B(OH)₃) and Borate Ion ([B(OH)₄]⁻) |

| > 11 | Borate Ion ([B(OH)₄]⁻) |

This table summarizes the dominant forms of boron in aqueous solution based on pH.

At higher boron concentrations (typically above 0.025 M), the polymerization of boric acid and borate ions leads to the formation of various polyborate ions. lsbu.ac.ukaip.org The specific polyborates formed are also dependent on the pH of the solution. libretexts.org

Common polyborate species include:

Triborate ([B₃O₃(OH)₄]⁻): This species is often the most dominant polyborate at temperatures up to 150°C in the pH range around the pKa of boric acid. nih.govacs.orgresearchgate.net

Tetraborate (B1243019) ([B₄O₅(OH)₄]²⁻): This ion is another significant polyborate species that forms in concentrated borate solutions. libretexts.org

Diborate ([B₂O(OH)₅]⁻ or [B₂O₂(OH)₄]²⁻): At temperatures above 200°C, the diborate ion can become the more dominant polyborate species. nih.govrsc.org

Pentaborate ([B₅O₆(OH)₄]⁻): This polyborate also forms under specific conditions of pH and concentration. libretexts.orgaip.org

The formation of these polynuclear ions results from the condensation reactions between boric acid and borate ions. mdpi.com For instance, the formation of the triborate ion can be represented by the reaction:

3B(OH)₃ ⇌ [B₃O₃(OH)₄]⁻ + H⁺ + 2H₂O rsc.org

The study of these polyborate species is crucial in fields such as nuclear engineering, where boric acid is used to control neutron flux in pressurized water reactors, as their formation affects the pH and chemistry of the reactor coolant at high temperatures. nih.govacs.org

Boric Acid and Borate Ion Equilibrium

Interactions with Organic Functionalities

Boric anhydride and its derivatives also exhibit significant reactivity with organic molecules, particularly those containing hydroxyl groups.

Chemical Interactions with Alcohols for Esterification

Boric anhydride and boric acid react with alcohols to form borate esters, which are valuable intermediates in organic synthesis. wikipedia.orgsmolecule.com The general reaction for the esterification of boric acid with an alcohol is:

B(OH)₃ + 3ROH ⇌ B(OR)₃ + 3H₂O wikipedia.org

This reaction is an equilibrium process, and to drive it towards the formation of the borate ester, a dehydrating agent is often employed to remove the water produced. wikipedia.orggoogle.com Boron oxide itself can act as an efficient reagent for the direct esterification of alcohols with carboxylic acids, such as formic acid. cdnsciencepub.com In these reactions, boric anhydride can play a dual role by reacting with the alcohol to form alkyl borates and acting as a Lewis acid catalyst. cdnsciencepub.com

The chemoselectivity of boric acid as a catalyst has been highlighted in the esterification of α-hydroxycarboxylic acids. arkat-usa.org The presence of the α-hydroxy group appears to facilitate the reaction, possibly through the formation of a five-membered cyclic intermediate. arkat-usa.org This allows for the selective esterification of the carboxylic acid group adjacent to the hydroxyl group, leaving other carboxylic acid groups in the molecule unaffected. arkat-usa.org

Formation of Reversible Non-Ionic Bonds with Biomolecules (e.g., Alcohols, Carboxylic Acids, Thiols, Amines)

Chemical Behavior in Strong Acidic Media (e.g., Disulphuric Acid Systems)

In strongly acidic media, such as disulphuric acid (oleum), boric anhydride exhibits distinct chemical behavior. Instead of acting as a Lewis acid in the traditional sense by accepting a pair of electrons from a base, it undergoes solvolysis. rsc.orgrsc.org

Studies have shown that when dissolved in disulphuric acid, boric anhydride forms tetra(hydrogensulphato)boric acid, H[B(HSO₄)₄]. rsc.orgniscpr.res.in This species behaves as a strong acid within the disulphuric acid solvent system. rsc.orgniscpr.res.in The formation of this complex involves the coordination of four hydrogensulphate groups around the boron atom.

Further investigations using cryoscopic and conductometric measurements have revealed that at higher concentrations in disulphuric acid, the initially formed tetra(hydrogensulphato)boric acid can polymerize. niscpr.res.in This polymerization is thought to occur through the formation of B-O-B linkages, leading to condensed borate rings with bridging sulphate groups. niscpr.res.incdnsciencepub.com

Similarly, in chlorosulphuric acid, boric anhydride forms tetrachlorosulphato boric acid. niscpr.res.in The extent of protonation of various solutes in chlorosulphuric acid suggests that it is a stronger acid than sulphuric acid. niscpr.res.in

Reactivity with Oxidative Species (e.g., Hydroxyl Radicals)

The boron atom in boric anhydride and its derivatives is susceptible to attack by nucleophilic oxygen species, including reactive oxygen species (ROS) like hydroxyl radicals. researchgate.net This can lead to oxidative deboronation, where the carbon-boron bond is cleaved, resulting in the formation of an alcohol and boric acid. mit.eduwikipedia.org

The rate-limiting step in this oxidation is believed to be a 1,2-shift of the organic group from the boron to an oxygen atom. mit.edu During this step, the boron atom becomes more electron-deficient. Consequently, factors that decrease the electron density on the boron atom can slow down the rate of oxidation. mit.edu

Research has shown that the stability of boronic acids towards oxidation can be significantly enhanced by introducing intramolecular coordination. For example, creating a boralactone, where a carboxyl group acts as an intramolecular ligand for the boron, can increase the resistance to oxidation by several orders of magnitude. mit.edu This is attributed to the diminished stabilization of the developing empty p-orbital on the boron atom in the transition state of the oxidation reaction. mit.edu

The susceptibility to oxidation is a critical consideration in the biological applications of boron compounds, as it can affect their stability and efficacy in a physiological environment where ROS are present. researchgate.net

Lewis Acidity and Electron Acceptor Character in Boron Systems

The fundamental chemical property driving the reactivity of boric anhydride is its Lewis acidity. rsc.orgnih.gov The boron atom in boric anhydride is sp² hybridized and possesses a vacant p-orbital, making it an electron-pair acceptor. mit.eduacs.org This electron deficiency allows it to interact with Lewis bases, which are electron-pair donors. rsc.org

Boric acid itself acts as a weak Lewis acid in aqueous solution, accepting a hydroxide ion from water to form the tetrahydroxyborate anion, [B(OH)₄]⁻, rather than donating a proton. wikipedia.orgstackexchange.comstackexchange.com This behavior is characteristic of its electron acceptor nature. echemi.com

The Lewis acidity of boron compounds can be quantified by their acceptor number (AN). researchgate.net This value provides a measure of their ability to accept an electron pair. The Lewis acidity is influenced by the substituents attached to the boron atom. Electron-withdrawing groups increase the Lewis acidity, while sterically bulky groups can decrease it. acs.org

In the context of its derivatives, the Lewis acidic character is retained and is crucial for their function. For example, in polymer electrolytes, boric acid groups can act as Lewis acids, interacting with and trapping anions of salts, which can enhance the ionic conductivity. researchgate.net Studies on dimethylboric anhydride have shown that while it can act as a Lewis acid, its acidity is considerably weaker than that of trimethylboron, a fact attributed to boron-oxygen π-bonding. cdnsciencepub.com

The electron acceptor character is also central to the catalytic activity of boron compounds. By coordinating to carbonyl groups, they can activate them towards nucleophilic attack, facilitating reactions such as esterification and amidation. rsc.org

Catalytic Applications and Mechanistic Studies

Boric Acid and Organoboron Species as Catalysts in Organic Transformations

Organoboron compounds, including boric acid, are attractive catalysts in line with the principles of green chemistry due to their low toxicity and unique chemoselectivity, which can often eliminate the need for complex protecting group strategies. ulbsibiu.ro Boric acid, in particular, is an inexpensive and simple Lewis acid promoter that can catalyze various reactions, including dehydrations, condensations, and acylations. ulbsibiu.ro

Dehydration Processes

Boric acid and its anhydride (B1165640) are effective catalysts for dehydration reactions, facilitating the removal of water to form new bonds. The mechanism generally involves the complexation of the substrate with the boron catalyst, activating it for elimination.

One significant application is the dehydration of biomass-derived carbohydrates, such as glucose, to produce valuable furanic compounds like 5-hydroxymethylfurfural (B1680220) (HMF). ulbsibiu.ro Boric acid promotes this conversion, often in ionic liquid solvents which themselves aid dehydration. ulbsibiu.ro Arylboronic acids have also been shown to catalyze the intramolecular dehydration (condensation) of vicinal dicarboxylic acids to yield the corresponding cyclic anhydrides. ulbsibiu.ro

Kinetic studies have revealed that boric acid can markedly accelerate the rate-limiting dehydration step in the formation of oximes from aldehydes and hydroxylamine. mdpi.comresearchgate.net For instance, in the reaction of salicylaldehyde (B1680747) with hydroxylamine, boric acid's catalytic effect is not due to complexation with the starting aldehyde but rather with the neutral addition intermediate. mdpi.comresearchgate.net This complexation facilitates the departure of a water molecule, accelerating the formation of the final oxime product. mdpi.com The proposed mechanism suggests that the effect of boric acid is on the transition state of the dehydration step. mdpi.comresearchgate.net

Furthermore, boric anhydride (B₂O₃), which can be prepared by heating boric acid, is used directly as a catalyst in industrial preparations, such as the synthesis of 1,4-dihydroxy anthraquinone. ut.ac.irgoogle.com In this process, the boric acid dehydration compound acts as the catalyst in the condensation reaction, reducing the required amounts of other reagents like fuming sulfuric acid and phthalic anhydride. ut.ac.ir

Carbonyl Condensation Reactions

Boric acid and boric anhydride are potent catalysts for various condensation reactions involving carbonyl compounds. They function by activating the carbonyl group or by forming an enol borate (B1201080) ester intermediate, facilitating bond formation. ulbsibiu.ro

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are efficiently catalyzed by boric acid. ulbsibiu.ro

Mannich Reaction : Boric acid supported on silica (B1680970) has been shown to be an effective catalyst for the three-component Mannich reaction. It promotes the condensation of an aldehyde, an amine, and a ketone to produce a variety of β-amino carbonyl compounds under mild conditions in an ionic liquid. ulbsibiu.ro

Ugi Reaction : In a three-component Ugi reaction, boric acid demonstrated superior catalytic activity compared to various transition metal salts. It efficiently accelerated the reaction between an aldehyde, an amine, and an isocyanide to yield α-acylamino amides. Interestingly, water was found to be essential for this catalytic activity, though a precise rationale was not provided in the initial studies. ulbsibiu.ro Boric acid has also been successfully applied to catalyze a three-component synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines. ulbsibiu.ro

The Pechmann condensation, a classic method for synthesizing coumarins from a phenol (B47542) and a β-ketoester, is traditionally catalyzed by strong acids. wikipedia.org Boron-based catalysts have emerged as effective and often greener alternatives.

A novel and versatile catalyst, silica-supported boric trisulfuric anhydride (BTSA.SiO₂), has been developed for the clean and efficient synthesis of coumarins via Pechmann cyclocondensation under solvent-free conditions. arkat-usa.orgresearchgate.net This heterogeneous catalyst proves particularly effective for the condensation of less activated phenols, which are often problematic substrates in traditional Pechmann reactions. arkat-usa.orgresearchgate.net The catalyst is prepared from boric acid and chlorosulfonic acid and can be recycled and reused. ut.ac.ir The proposed mechanism involves a dual role for the catalyst as both a Brønsted and a Lewis acid. ut.ac.ir

The reaction proceeds by heating a mixture of the phenol, the β-ketoester, and a catalytic amount of BTSA.SiO₂. arkat-usa.orgresearchgate.net This method is compatible with various functional groups and provides good to excellent yields for a wide range of substrates. arkat-usa.orgmdpi.com

Table 1: Boron-Catalyzed Pechmann Condensation for Coumarin (B35378) Synthesis

| Phenol Reactant | β-Ketoester Reactant | Catalyst | Conditions | Yield (%) | Reference |

| 2-Naphthol (B1666908) | Ethyl Acetoacetate (B1235776) | BTSA.SiO₂ | Solvent-free, Heat | High | arkat-usa.org |

| Resorcinol | Ethyl Acetoacetate | SBSA | Solvent-free, 130°C | 91 | ut.ac.ir |

| Phloroglucinol | Ethyl Acetoacetate | BTSA.SiO₂ | Solvent-free, Heat | High | researchgate.net |

| Estradiol | 3-Acetyldihydrofuran-2(3H)-one | BTSA.SiO₂ | Solvent-free, Heat | High | arkat-usa.org |

Note: BTSA.SiO₂ = Silica-supported boric trisulfuric anhydride; SBSA = Silica-supported boron sulfonic acid. "High" yield indicates a successful reaction as reported in the source without a specific numerical value.

The synthesis of curcuminoids, such as curcumin, typically involves the condensation of an aromatic aldehyde (like vanillin) with a β-diketone (acetylacetone). Boric anhydride plays a crucial role in this process by acting as a protecting group and catalyst. ulbsibiu.rosrce.hr The Pabon synthesis, a foundational method, utilizes boric anhydride to form a complex with acetylacetone, blocking the highly acidic central methylene (B1212753) group and preventing self-condensation. ulbsibiu.ronih.gov This boron-acetylacetone complex (a rosocyanin-type intermediate) then undergoes condensation with two equivalents of an aldehyde. acs.org

Recent advancements have led to optimized, solvent-free protocols that are more environmentally friendly. acs.orgnih.gov In a typical solvent-free procedure, acetylacetone, boric anhydride, an aldehyde, a borate ester (like tri(n-butyl)borate, which acts as a water scavenger), and a catalytic amount of a primary amine (e.g., n-butylamine) are heated together. acs.orgnih.gov The reaction proceeds smoothly, providing curcuminoid products in moderate to excellent yields with a simplified workup that often involves just quenching with water and filtration. acs.org Mechanistic studies support a pathway involving the boron-assisted in situ generation of imine intermediates from the aldehyde and the amine catalyst. acs.orgnih.gov Attempts to replace boric anhydride with boric acid in these protocols have generally resulted in significantly lower yields. researchgate.net

Table 2: Key Reagents in Boron-Mediated Curcuminoid Synthesis

| Reagent | Function | Reference |

| Boric Anhydride (B₂O₃) | Forms a complex with acetylacetone, protecting the active methylene group. | ulbsibiu.rosrce.hrnih.gov |

| Acetylacetone | The β-diketone backbone of the curcuminoid. | acs.orgsrce.hr |

| Aromatic Aldehyde (e.g., Vanillin) | Provides the aryl side groups of the curcuminoid. | ulbsibiu.ronih.gov |

| Trialkyl Borate (e.g., (n-BuO)₃B) | Acts as a water scavenger to drive the condensation. | srce.hrnih.gov |

| Primary Amine (e.g., n-Butylamine) | Serves as a base catalyst. | acs.orgnih.gov |

Cyclocondensation Reactions (e.g., Pechmann Condensation for Coumarins)

Acylation Reactions (e.g., Chemoselective Acetylation of Amino Groups)

Boric acid and its derivatives are effective catalysts for acylation reactions, most notably for the direct synthesis of amides from carboxylic acids and amines. This transformation is fundamental in organic chemistry and typically requires harsh conditions or the use of stoichiometric coupling reagents. researchgate.net Boron-based catalysts offer a milder, more atom-economical alternative where water is the only byproduct. researchgate.net

The catalytic process is generally proposed to proceed through the activation of the carboxylic acid. ulbsibiu.ro The interaction between the carboxylic acid and the boron catalyst (e.g., a boronic acid) forms an acyloxyboron intermediate. ulbsibiu.ro This intermediate is more electrophilic than the free carboxylic acid, making it susceptible to nucleophilic attack by an amine.

Detailed mechanistic studies have provided deeper insights, suggesting that the reality is more complex than the attack on a simple monomeric acyloxyboron species. researchgate.net Evidence points to the formation of B-O-B bridged systems, such as boroxines or mixed anhydrides, under the dehydrating reaction conditions. ulbsibiu.roresearchgate.net For example, work by the Ishihara group proposed that a 2:2 mixed anhydride of the carboxylic acid and a specific phenylboronic acid catalyst is the key reactive species. ulbsibiu.ro It has also been shown that borinic acids (R₂BOH) are generally not competent catalysts for amidation, as they tend to form unreactive complexes or undergo protodeboronation to the more effective boronic acids, indicating that at least three free coordination sites on the boron atom are necessary for catalysis to occur. researchgate.net

This catalytic system allows for the chemoselective acylation of amino groups. For example, boric acid can catalyze the amidation of carboxylic acids with amines in refluxing toluene, providing high yields of the corresponding amide product. nih.gov

Alkylation and Cycloaddition Reactions

Boric anhydride and its derivatives have demonstrated utility in facilitating alkylation and cycloaddition reactions. Organoboron acids, including boric acid which can be formed from the anhydride, are recognized for their catalytic role in these transformations. nih.gov

Alkylation Reactions:

Arylboronic acids have been employed as catalysts for the dehydrative C-alkylation of 1,3-dicarbonyl compounds, such as 1,3-diketones and 1,3-ketoesters, using secondary benzylic alcohols as alkylating agents. acs.org This method forms new carbon-carbon bonds with water as the sole byproduct. acs.org For instance, the reaction of ethyl benzoylacetate with benzhydrol in the presence of a boronic acid catalyst yields the C-alkylated product in high yield. acs.org The process is also applicable to the allylation of benzylic alcohols. acs.org

Mechanistically, it is proposed that a boronic acid catalyst can condense with a co-catalyst like oxalic acid to form a Brønsted acid in situ, which then promotes the reaction via an SN1-type pathway. acs.org In other systems, particularly with B(C₆F₅)₃, the catalyst, in conjunction with water, facilitates both the condensation of an amine and a ketone to form an imine and its subsequent reduction to yield the N-alkylated product. acs.org

Cycloaddition Reactions:

While not as extensively utilized as in other areas, boron-based catalysts have shown effectiveness in cycloaddition reactions. nih.gov They can activate reactants through Lewis acid-base interactions. nih.govmdpi.com For example, Lewis acids with a boron core can lower the activation barrier for [4+2] cycloaddition reactions, enabling them to proceed at room temperature. mdpi.com

In specific cases, such as the cycloaddition of epoxides and carbon dioxide to form cyclic carbonates, boron compounds like bis(pinacolato)diboron (B136004) ((Bpin)₂) have been used as effective Lewis acid catalysts under mild conditions. researchgate.net Boron-tethered strategies have also been developed for [5+2] cycloadditions, where a diethanolamine (B148213) boronate (DABO) complex enforces a productive conformation for the reaction to occur. nsf.gov Unstable vinyl boronic acid, which exists as its trimeric anhydride, has been used in these cycloadditions. nsf.gov

Table 1: Examples of Boric Anhydride/Acid Catalyzed Alkylation and Cycloaddition Reactions

| Reaction Type | Substrates | Catalyst System | Product Type | Yield (%) | Ref. |

| C-Alkylation | 1,3-Diketones, Benzylic Alcohols | Arylboronic Acid | C-Alkylated 1,3-Diketones | up to 98% | acs.org |

| C-Alkylation | 1,3-Ketoesters, Benzylic Alcohols | Arylboronic Acid | C-Alkylated 1,3-Ketoesters | up to 97% | acs.org |

| Allylation | Benzylic Alcohols, Allyltrimethylsilane | Arylboronic Acid | Allylated Arenes | up to 96% | acs.org |

| [5+2] Cycloaddition | Silyloxypyrones, Organoboronic Acids | Diethanolamine Boronate (in situ) | Oxabicyclo[3.2.1]-octanes | up to 87% | nsf.gov |

| [4+3] Cycloaddition | Epoxides, Carbon Dioxide | (Bpin)₂ | Cyclic Carbonates | High | researchgate.net |

Esterification and Transesterification Reactions

Esterification and transesterification are among the most developed applications of boric acid catalysis, a process directly related to boric anhydride which acts as its precursor. nih.govresearchgate.net These reactions are fundamental in organic synthesis for producing pharmaceuticals, perfumes, and cosmetics. researchgate.netdeogiricollege.org

Esterification:

Boric acid, often generated from boric anhydride in the presence of alcohols, catalyzes the direct esterification of carboxylic acids. A notable feature of this catalysis is its chemoselectivity. For instance, α-hydroxycarboxylic acids can be selectively esterified in the presence of other carboxylic acids. nih.govresearchgate.net This selectivity is attributed to the formation of a five-membered cyclic intermediate between boric acid and the α-hydroxy acid, which accelerates the reaction. arkat-usa.org The reaction of sialic acid, a sugar acid, with methanol (B129727) in the presence of catalytic boric acid also proceeds efficiently to yield the corresponding methyl ester. deogiricollege.orgarkat-usa.org The combination of boric acid and sulfuric acid has been used to catalyze the direct esterification of both aliphatic and aromatic carboxylic acids with phenols. researchgate.net

Transesterification:

Boric acid is an effective and environmentally benign catalyst for the transesterification of esters with alcohols. researchgate.net Boron-containing catalysts can also facilitate dynamic transesterification reactions in polymer chemistry, imparting self-healing properties to materials. nih.gov The mechanism is believed to involve the activation of the ester by the boron center. researchgate.net

Table 2: Boric Anhydride/Acid Catalyzed Esterification and Transesterification Reactions

| Reaction Type | Substrates | Catalyst | Key Feature | Yield (%) | Ref. |

| Esterification | α-Hydroxycarboxylic Acids, Alcohols | Boric Acid | High chemoselectivity | High | nih.govresearchgate.net |

| Esterification | Sialic Acid, Methanol | Boric Acid | Efficient for sugar acids | 90% | deogiricollege.orgarkat-usa.org |

| Polyesterification | Monohydroxyethyl esters of dicarboxylic acids | Boric Acid-Pyridine | Forms low molecular weight polyesters | Not specified | arkat-usa.org |

| Transesterification | Ethyl Acetoacetate, Alcohols | Boric Acid | Environmentally benign | Good | researchgate.net |

Amidation and Transamidation Reactions

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. Boric anhydride and its derivatives serve as effective catalysts for both direct amidation and transamidation reactions, often proceeding through a mixed anhydride intermediate that activates the carboxylic acid. nih.govdeogiricollege.org

Amidation:

Boric acid catalyzes the direct condensation of carboxylic acids and amines to form amides. nih.govdeogiricollege.org This method is seen as an improvement over other catalytic amidation processes and has been shown to be efficient even on a large scale. deogiricollege.org The reaction typically involves heating the carboxylic acid and amine with a catalytic amount of boric acid in a solvent like toluene. deogiricollege.org Diboronic acid anhydrides have been developed as particularly powerful catalysts for the amidation of β-hydroxy acids, allowing for very low catalyst loadings. nih.gov

Transamidation:

Boric acid has been successfully used to catalyze the transamidation of carboxamides with various amines under solvent-free conditions. nih.govresearchgate.net The method is applicable to a wide range of substrates, including primary, secondary, and tertiary amides, as well as various types of amines. nih.govresearchgate.net The presence of a small amount of water can sometimes promote the transamidation process. nih.gov While borate esters have been used stoichiometrically to activate amides, the development of catalytic systems using boric acid represents a significant advancement. nih.gov

Table 3: Boric Anhydride/Acid Catalyzed Amidation and Transamidation Reactions

| Reaction Type | Substrates | Catalyst | Conditions | Yield (%) | Ref. |

| Amidation | Carboxylic Acids, Amines | Boric Acid | Toluene, reflux | 90-95% | deogiricollege.org |

| Amidation | β-Hydroxyacids, Amines | Diboronic Acid Anhydride | Low catalyst loading | High | nih.gov |

| Transamidation | Carboxamides, Amines | Boric Acid | Solvent-free, heat | Good | nih.govresearchgate.net |

| Transamidation | Phthalimide, Amines | Boric Acid | Solvent-free, heat | Good | nih.gov |

Michael Addition Reactions (e.g., Aza-Michael, Thia-Michael)

Boric acid, as a mild Lewis acid, is an effective catalyst for Michael addition reactions, particularly the conjugate addition of heteroatoms to α,β-unsaturated carbonyl compounds. nih.govresearchgate.net These reactions are often performed in environmentally benign solvents like water. researchgate.netresearchgate.net

Aza-Michael Addition:

Boric acid efficiently catalyzes the aza-Michael addition of amines to electron-deficient alkenes. researchgate.netresearchgate.net Initial studies showed high yields for the addition of aliphatic amines to α,β-unsaturated acceptors in water, although the reaction was less effective for aromatic amines. nih.govresearchgate.net The use of a boric acid/glycerol system has also been reported for the addition of aromatic amines. researchgate.netsemanticscholar.org This catalytic approach has been applied in the synthesis of polysaccharide-based hydrogels, where chitosan (B1678972) is crosslinked with a vinyl-functionalized polymer via a boric acid-catalyzed aza-Michael addition. nih.gov

Thia-Michael Addition:

The conjugate addition of thiols to α,β-unsaturated systems is also effectively catalyzed by boric acid. For example, the reaction of dithiols with cyclohexenone in water proceeds in the presence of catalytic boric acid to give good yields of the corresponding adducts. deogiricollege.org This methodology is applicable to a range of α,β-unsaturated compounds, including esters, nitriles, and aldehydes. deogiricollege.org Borax has also been reported as an efficient catalyst for hetero-Michael reactions of thiols in an aqueous medium. researchgate.net

Table 4: Boric Anhydride/Acid Catalyzed Michael Addition Reactions

| Reaction Type | Substrates | Catalyst | Key Feature | Yield (%) | Ref. |

| Aza-Michael | Aliphatic Amines, α,β-Unsaturated Compounds | Boric Acid | Reaction in water | Excellent | nih.govresearchgate.net |

| Aza-Michael | Aromatic Amines, Divinyl Sulfone | Boric Acid/Glycerol | Aqueous conditions | Good | researchgate.netsemanticscholar.org |

| Thia-Michael | Dithiols, Cyclohexenone | Boric Acid | Reaction in water | Good | deogiricollege.org |

| Thia-Michael | Thiols, α,β-Unsaturated Compounds | Borax | Aqueous medium, room temp. | Good | researchgate.net |

Friedel-Crafts Reactions

Friedel-Crafts reactions are fundamental C-C bond-forming processes in organic chemistry. Boric acid has been established as a potent and mild acid catalyst for both Friedel-Crafts alkylation and acylation reactions. researchgate.netdeogiricollege.org

Alkylation:

Boric acid has been shown to catalyze the Friedel-Crafts alkylation of activated heteroarenes, such as indoles, with nitrostyrenes. researchgate.netdeogiricollege.org These reactions are often carried out in water, highlighting the catalyst's utility in green chemistry. deogiricollege.org Silica-supported boric acid has also been employed for the alkylation of indoles with aldehydes. researchgate.net

Acylation:

Boric acid is also capable of catalyzing Friedel-Crafts acylation reactions, where an acyl group is introduced onto an aromatic ring. deogiricollege.org The reaction utilizes a carboxylic acid as the acyl donor, with boric acid facilitating the formation of a reactive acylating species. deogiricollege.org

Table 5: Boric Anhydride/Acid Catalyzed Friedel-Crafts Reactions

| Reaction Type | Substrates | Catalyst | Conditions | Yield (%) | Ref. |

| Alkylation | Indoles, Nitrostyrenes | Boric Acid | Water | Good | researchgate.netdeogiricollege.org |

| Alkylation | Indoles, Aldehydes | H₃BO₃-SiO₂ | 50 °C | 75-92% | researchgate.net |

| Acylation | Aromatic Compounds, Carboxylic Acids | Boric Acid | Not specified | 40-80% | deogiricollege.org |

Miscellaneous Functional Group Transformations (e.g., Halogenation, Ipso Substitution, Decarboxylation)

Boric anhydride and its derivatives catalyze a variety of other important functional group transformations. deogiricollege.orgarkat-usa.org

Halogenation:

While direct catalysis of halogenation by boric anhydride is less common, boronic acids and their derivatives are key substrates in halodeboronation reactions, which achieve ipso-halogenation. acs.orgnih.gov These reactions can be promoted by base catalysis, which proceeds via a boronate-driven ipso-substitution pathway. acs.org Boric anhydrides can also be used as starting materials in cross-coupling processes with halogenated compounds. google.com

Ipso Substitution:

Boric acid acts as a green catalyst for the ipso-hydroxylation of arylboronic acids to the corresponding phenols, using aqueous hydrogen peroxide as the oxidant. arkat-usa.org This provides a simple, one-pot method for this transformation at room temperature. arkat-usa.org The mechanism for ipso-substitution reactions often involves the formation of an "ate" complex, where the boron center becomes anionic, facilitating the cleavage of the C-B bond and migration of the aryl group. nih.gov

Decarboxylation:

Boric acid has been reported to catalyze the decarboxylation of β-enaminoketoesters via thermolysis. deogiricollege.org This reaction is a useful method for the synthesis of cyclic β-enaminones, which are valuable building blocks for natural product synthesis. researchgate.netdeogiricollege.org

Protection and Deprotection Strategies

The chemoselectivity of boric anhydride-derived catalysts makes them valuable in protection and deprotection schemes for various functional groups. researchgate.netarkat-usa.org

Protection:

Silica-supported boric acid (H₃BO₃-SiO₂) has been shown to be an efficient catalyst for the chemoselective acetylation of amines in the presence of hydroxyl groups. researchgate.netarkat-usa.org For example, tyramine (B21549) and 2-aminoethanol can be selectively N-acetylated using acetic anhydride and catalytic H₃BO₃-SiO₂. arkat-usa.org Boric acid also catalyzes the trimethylsilylation of alcohols. arkat-usa.org

Deprotection:

Boric acid is an effective catalyst for the deprotection of trimethylsilyl (B98337) (TMS) ethers to their corresponding alcohols and phenols. researchgate.netarkat-usa.org This transformation can be carried out under mild conditions, for example, in aqueous acetonitrile (B52724) at room temperature, providing the deprotected product in high yield. arkat-usa.org In polymer chemistry, the deprotection of boronic ester-functionalized polymers to yield boronic acid-polymers is a key transformation, often achieved via transesterification with a diol scavenging reagent. nih.govacs.org

Development and Application of Heterogeneous Boron-Based Catalysts

Silica-supported boric trisulfuric anhydride (BTSA.SiO2) has emerged as a versatile and reusable heterogeneous catalyst for organic transformations. arkat-usa.org This solid acid catalyst is prepared by supporting boric trisulfuric anhydride (B(OSO3H)3) on the surface of silica gel. arkat-usa.org Boric trisulfuric anhydride itself is synthesized through the reaction of anhydrous boric acid with chlorosulfonic acid. arkat-usa.org

The efficacy of BTSA.SiO2 has been demonstrated in the Pechmann condensation for coumarin synthesis. arkat-usa.orgresearchgate.netmdpi.com To optimize the reaction, the condensation of 2-naphthol with ethyl acetoacetate was studied as a model reaction. arkat-usa.orgresearchgate.net It was found that under solvent-free conditions, the reaction proceeds efficiently. The optimization of reaction temperature and catalyst loading showed that ideal conditions involve heating at 85 °C. arkat-usa.org For instance, using just 40 mol% of the catalyst at 65 °C resulted in a 70% yield within 60 minutes. arkat-usa.orgresearchgate.net Increasing the temperature to 85 °C improved the yield and reaction time. arkat-usa.org The catalyst demonstrates good reusability; it can be recovered with high efficiency (94%) and reused for at least four consecutive cycles with only a slight decrease in product yield. arkat-usa.org

Table 1: Optimization of Pechmann Condensation using BTSA.SiO2

Explore the data below to see how temperature affects the yield and reaction time for the synthesis of 7,8-benzo-coumarin using a silica-supported boric trisulfuric anhydride catalyst.

| Entry | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 65 | 60 | 70 |

| 2 | 75 | 50 | 85 |

| 3 | 85 | 30 | 96 |

| 4 | 95 | 30 | 96 |

Data sourced from a study on the condensation of 2-naphthol (1 mmol) with ethyl acetoacetate (1 mmol) using 40 mol% of BTSA.SiO2 under solvent-free conditions. arkat-usa.org

N-alkyl-4-boronopyridinium halides have been identified as highly effective catalysts for dehydrative condensation reactions, such as the esterification of α-hydroxycarboxylic acids. acs.orglookchem.comishihara-lab.net Their catalytic performance has been compared to that of boric acid, showing distinct advantages under specific conditions. acs.orgishihara-lab.net While boric acid is an effective catalyst for esterification when using equimolar amounts of an α-hydroxycarboxylic acid and an alcohol, N-methyl-4-boronopyridinium iodide is more potent when the alcohol is used in excess as the solvent. acs.orgishihara-lab.net

These cationic boronic acids, such as 4-borono-N-methylpyridinium iodide, function well as Lewis acid catalysts in polar solvents like alcohols. lookchem.com This is a notable advantage over neutral boronic acids, which are less active in polar environments. lookchem.com The catalytic utility of N-alkyl-4-boronopyridinium halides extends to amide condensations as well. lookchem.comishihara-lab.net Furthermore, a heterogeneous version, N-polystyrene-bound 4-boronopyridinium chloride, has been developed. acs.org This solid-phase catalyst is also effective and offers the practical benefit of being easily recoverable by simple filtration. acs.orgishihara-lab.net The development of such recoverable catalysts is a significant step toward more sustainable chemical processes. ishihara-lab.net

Table 2: Comparison of Catalytic Activities for Esterification

This table compares the effectiveness of Boric Acid, a neutral boronic acid (1b), and a cationic boronic acid (2a) in the esterification of mandelic acid with various alcohols.

| Alcohol | Catalyst | Time (h) | Yield (%) |

| Methanol | Boric Acid | 24 | 15 |

| 1b | 24 | 10 | |

| 2a | 6 | 90 | |

| Ethanol | Boric Acid | 24 | 24 |

| 1b | 24 | 11 | |

| 2a | 6 | 89 | |

| n-Butanol | Boric Acid | 24 | 26 |

| 1b | 24 | 14 | |

| 2a | 6 | 88 |

Catalysts: 1b = 3,5-bis(trifluoromethyl)benzeneboronic acid; 2a = 4-borono-N-methylpyridinium iodide. Reactions were run with 5 mol % of catalyst. lookchem.com

Silica-Supported Boric Trisulfuric Anhydride

Industrial Catalytic Processes (e.g., Borneol Synthesis from α-Pinene)

Boric anhydride is a commonly used industrial catalyst in the synthesis of borneol from α-pinene through an esterification-saponification process. gychbjb.comgychbjb.com In this method, α-pinene is first esterified with an acid, such as anhydrous oxalic acid, in the presence of a boric compound catalyst like boric anhydride or metaboric acid. gychbjb.comgychbjb.com This is followed by saponification of the resulting ester to yield borneol.

Applications in Advanced Materials Science

Precursor Role in High-Performance Inorganic Materials Synthesis

As a primary source of boron, boric anhydride (B1165640) is a critical precursor in the synthesis of various advanced inorganic materials. It readily reacts under specific conditions to form complex and robust structures with desirable material properties.

Boric anhydride is a key raw material in the synthesis of boron nitride (BN), a compound often referred to as "white graphite" due to its structural similarity to carbon graphite. atamankimya.comattelements.com The production process typically involves the high-temperature reaction of boric anhydride with a nitrogen-containing compound, such as ammonia (B1221849) (NH₃) or urea (B33335) (CO(NH₂)₂). easychem.orgresearchgate.netacs.org For instance, when heated with ammonia, boric anhydride is converted into boron nitride, releasing water as a byproduct. easychem.org

The synthesis may also begin with boric acid (H₃BO₃), which dehydrates upon heating to form boric anhydride, which then reacts with the nitrogen source. scirp.orgaip.org This method allows for the creation of various forms of boron nitride, including hexagonal boron nitride (h-BN), which is valued for its high thermal conductivity, excellent electrical insulation, and lubricating properties. atamankimya.comresearchgate.net

In glass manufacturing, boric anhydride is an essential component, particularly in the production of borosilicate glasses. borax.comamericanborate.com It functions both as a flux and a network former. As a flux, it lowers the melting temperature of the silica-based glass batch, which reduces energy consumption during manufacturing. borax.comborax.com

As a network former, boric anhydride integrates into the glass structure, imparting a range of beneficial properties. smolecule.com Its presence results in glasses with low coefficients of thermal expansion, which provides excellent resistance to thermal shock. borax.com This makes borosilicate glass suitable for applications such as laboratory ware, cookware, and architectural fire-resistant glazing. borax.com Furthermore, boric anhydride enhances the chemical durability and can be used to control viscosity and other processing characteristics. borax.com Specialty glasses, such as those used for LCD screens, are alkali-earth aluminoborosilicate formulations containing approximately 10% B₂O₃. borax.com

Boron Nitride Production

Function as Dopant and Reinforcement in Polymeric Composites

Boric anhydride is also utilized as an additive to modify and enhance the properties of polymers. When incorporated into a polymer matrix, it can significantly improve flame retardancy and alter mechanical characteristics.

Boron compounds, including boric anhydride, are recognized for their effectiveness as flame retardants in polymeric materials. researchgate.netnih.gov Their mechanism of action primarily occurs in the condensed phase (the solid polymer). When exposed to the high temperatures of a fire, boric anhydride forms a glassy, non-volatile B₂O₃ coating on the surface of the polymer. mdpi.com This layer acts as a physical barrier that insulates the underlying material from heat and prevents the release of flammable gases produced during polymer decomposition. mdpi.comresearchgate.net

Boric anhydride can be incorporated as a reinforcing filler to modify the mechanical properties of polymers such as Nylon 6 (polycaprolactam). researchgate.netresearchgate.net Its addition, even in small weight percentages, can lead to notable changes in the material's strength and stiffness.

Research on Nylon 6 composites has demonstrated the significant impact of boric anhydride reinforcement on key mechanical properties. The tensile strength, which measures the force required to pull the material to its breaking point, is enhanced at low concentrations of boric anhydride. One study found that the tensile strength of a Nylon 6 composite increased from 52.7 MPa for pure Nylon 6 to a peak of 62.9 MPa with a 2 wt% addition of boric anhydride, representing a 19.35% improvement. researchgate.net However, at higher concentrations of 4 wt% and 8 wt%, the tensile strength was observed to decrease. researchgate.net

The modulus of elasticity, or Young's modulus, which indicates the material's stiffness, shows a consistent increase with higher concentrations of boric anhydride. In the same study, the modulus of elasticity for pure Nylon 6 was 420 MPa. This value increased progressively to 569 MPa (2 wt%), 621 MPa (4 wt%), and 743 MPa (8 wt%) with the addition of boric anhydride. researchgate.net

Table 1: Effect of Boric Anhydride Reinforcement on Mechanical Properties of Nylon 6

Data sourced from research on Nylon 6 composites reinforced with boric anhydride. researchgate.net

Chemical Compound Information

Table 2: PubChem Compound Identifiers

| Compound Name | PubChem CID |

|---|---|

| Boric anhydride | 518682 fishersci.co.ukthermofisher.com |

| Boron nitride | 66227 easychem.orgnih.gov |

*Nylon 6 is a polymer and does not have a single, discrete PubChem CID as its structure consists of repeating monomer units with varying chain lengths.

Modification of Mechanical Properties in Polymers (e.g., Nylon 6)

Impact on Hardness and Abrasion Resistance

The incorporation of boric anhydride (B₂O₃) as a reinforcement filler has been shown to modify the mechanical properties of polymers. In studies involving Nylon 6 composites, the hardness was observed to increase continuously as the weight percentage of boric anhydride reinforcement increased. citeab.com Research on Nylon 6 composites with boric anhydride reinforcement at 2 wt%, 4 wt%, and 8 wt% demonstrated a clear trend in Rockwell hardness improvement.

Similarly, abrasion resistance, measured by weight loss, was enhanced, particularly at lower concentrations. The reinforcement of Nylon 6 with boric anhydride led to an increase in abrasion resistance when used up to 2 wt% in the polymer matrix. citeab.com This suggests that boric anhydride particles can effectively improve the surface durability of the polymer up to a certain loading level.

Table 1: Effect of Boric Anhydride on Nylon 6 Mechanical Properties

| Property | Observation | Source |

|---|---|---|

| Hardness | Continually increased with higher boric anhydride percentage. | citeab.com |

| Abrasion Resistance | Increased with reinforcement up to 2 wt%. | citeab.com |

Effects on Polymer Crystallinity

The addition of boric anhydride as a filler has a discernible, though not drastic, effect on the crystalline structure of polymers. In the case of Nylon 6 composites, the crystallinity was found to be only slightly affected by the presence of the boric anhydride filler. citeab.com X-ray diffraction (XRD) analysis indicated that the minimum level of crystallinity in the composites was achieved with a 4 wt% loading of boric anhydride. citeab.com This change in crystallinity, although minor, can contribute to the observed alterations in the mechanical properties of the composite material. citeab.com

Development of Functional Polymers with Integrated Boron Moieties

The integration of boron into polymer structures opens pathways to advanced materials with dynamic, responsive, and functional properties. Boron-functionalized polymers are notable for their applications in opto-electronics and medicine, largely due to the unique electronic and acidic nature of the boron center. wikipedia.orgnih.gov

Synthesis and Property Modulation of Boronic Ester-Functionalized Polyesters

A versatile method for creating boron-functionalized polyesters is through the ring-opening copolymerization (ROCOP) of a boronic ester-containing phthalic anhydride monomer with various epoxides. wikipedia.orgyoutube.com This synthetic strategy allows for precise control over the resulting polymer's structure and properties.

Key features of this synthesis include:

Modulation of Polymer Structure: The process is well-controlled, enabling the creation of specific polymer architectures such as AB or ABA block copolymers by selecting different epoxides. wikipedia.orgwikipedia.org

Control of Molar Mass: The molar masses of the resulting polyesters can be modulated, with reported values ranging from 9.4 to 40 kg/mol . wikipedia.orgnih.gov

Tunable Thermal Properties: The boronic ester-functionalized polymers are amorphous and exhibit high glass transition temperatures (Tg), which can be tuned by the choice of epoxide. wikipedia.org For example, Tg values have been shown to increase with the rigidity of the epoxide, ranging from 81 °C to 224 °C. wikipedia.org These values are significantly higher (by approximately 70–90 °C) than analogous polyesters that lack the boronic ester group. wikipedia.org

Table 2: Properties of Boronic Ester-Functionalized Polyesters via ROCOP

| Property | Range/Value | Influencing Factor | Source |

|---|---|---|---|

| Molar Mass (Mn) | 9.4 - 40 kg/mol | Monomer/initiator ratio | wikipedia.orgnih.gov |

| Glass Transition Temp. (Tg) | 81 - 224 °C | Rigidity of epoxide comonomer | wikipedia.org |

| Thermal Stability (Td) | 285 - 322 °C | Polymer structure | wikipedia.org |

Post-Polymerization Transformations to Yield Diverse Boron Functionalities (e.g., Boronic Acids, Borates, Fluorescent Groups)

A key advantage of synthesizing polymers with boronic ester functionalities is their capacity to serve as a platform for further chemical modifications. guidetopharmacology.org These post-polymerization transformations allow for the creation of a diverse range of functional materials from a single parent polymer. wikipedia.org

Notable transformations include:

Deprotection to Boronic Acids and Borates: The boronic ester groups on the polyester (B1180765) backbone can be deprotected to yield the corresponding boronic acid- and borate-functionalized polyesters. wikipedia.orgnih.gov This conversion transforms the polymer into an ionic, water-soluble material that is degradable under alkaline conditions. wikipedia.orgnih.gov

Installation of Fluorescent Groups: The boronic ester moieties can be utilized in palladium(II)-catalyzed cross-coupling reactions to attach fluorescent markers, such as BODIPY. wikipedia.orgnih.gov This creates fluorescently tagged polymers useful for applications in bio-imaging. wikipedia.orgnih.gov

These transformations highlight the versatility of the boronic ester group as a synthetic handle for tailoring the final properties and functionalities of the polyester material. wikipedia.org

Self-Assembly and Nanoparticle Formation of Boron-Containing Polymeric Architectures

The controlled synthesis of boron-containing block copolymers enables the formation of well-defined nanostructures through self-assembly. wikipedia.orgciteab.com By designing amphiphilic block copolymers, where one block is hydrophilic (like polyethylene (B3416737) glycol, PEG) and the other is a hydrophobic, boron-functionalized polyester, these materials can spontaneously form nanoparticles in aqueous environments. wikipedia.org

For instance, amphiphilic AB and ABC block copolyesters have been synthesized and shown to self-assemble into spherical nanostructures when water is added to a solution of the polymer in an organic solvent like THF. wikipedia.org Dynamic light scattering (DLS) studies have confirmed the formation of these nanoparticles, with reported hydrodynamic diameters (Dh) of 40 nm and 170 nm, depending on the specific block copolymer structure. wikipedia.orgwikipedia.org This capability is crucial for developing advanced materials for applications such as drug delivery and bio-imaging, where dissipation or degradation of the nanocarrier is required. wikipedia.orgnih.gov

Advanced Analytical and Characterization Techniques in Boric Anhydride Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for probing the atomic and molecular characteristics of boric anhydride (B1165640). They provide insights into elemental content, bonding environments, and structural arrangements.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) for Elemental Quantification

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a highly sensitive analytical method used for determining the elemental composition of samples. rubiconscience.com.autaylorandfrancis.com This technique utilizes a high-temperature argon plasma to excite atoms within a sample to higher energy levels. When these atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample, allowing for precise quantification. rubiconscience.com.au

In the context of boric anhydride research, ICP-AES is essential for verifying purity and quantifying trace elemental impurities. The technique can accurately determine the concentration of boron in various materials and is suitable for biodistribution studies of complex boron-containing compounds. nih.govresearchgate.net For instance, it can detect contaminants in high-purity B₂O₃ destined for specialized applications like fiber optics. The method is valued for its ability to provide simultaneous multi-element analysis with low detection limits. taylorandfrancis.comnih.gov Sample preparation typically involves digestion, often with acids, to introduce the material into the plasma as an aerosol. rubiconscience.com.aunih.gov

Key research applications for ICP-AES in boric anhydride analysis include:

Purity Verification: Confirming the high purity of B₂O₃ and quantifying metallic and other elemental impurities.

Stoichiometric Analysis: Ensuring the correct boron-to-oxygen ratio in synthesized batches.

Trace Contaminant Detection: Identifying and measuring trace elements that could affect the material's performance.

Raman Spectroscopy for Speciation and Surface Interaction Studies

Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about the vibrational modes of molecules, making it exceptionally useful for studying the structure of boric anhydride. d-nb.info When laser light interacts with B₂O₃, it scatters, and a small fraction of this scattered light is shifted in frequency. This shift corresponds to the vibrational frequencies of the chemical bonds within the material, offering a fingerprint of its molecular structure. d-nb.info

In vitreous (glassy) boric anhydride, the structure is predominantly a network of planar BO₃ triangles. researchgate.net A significant portion of these triangles are organized into three-membered boroxol rings (B₃O₆). researchgate.netscispace.com The most distinct feature in the Raman spectrum of vitreous B₂O₃ is a sharp, intense peak at approximately 808 cm⁻¹, which is definitively assigned to the symmetric breathing vibration of these boroxol rings. d-nb.inforesearchgate.net The presence and intensity of this peak are often used to quantify the fraction of boroxol rings in the glass, which is estimated to be between 60% and 80% under normal conditions. aip.org

Raman spectroscopy is also invaluable for studying:

Structural Transformations: The technique can monitor changes in the glass structure with temperature or pressure. For example, the intensity of the 808 cm⁻¹ boroxol ring peak decreases with increasing temperature, indicating the rupture of these rings. aip.orgcapes.gov.br

Surface Interactions: It can be used to analyze the effects of adsorbed molecules, such as water, on the boric anhydride surface.

Crystallization and Compositional Effects: In mixed glass systems, such as borosilicates, Raman spectroscopy can distinguish between different structural units, like those containing three-coordinate boron (BO₃) versus four-coordinate boron (BO₄). capes.gov.briaea.org

Interactive Table: Prominent Raman Bands in Vitreous Boric Anhydride

| Raman Shift (cm⁻¹) | Vibrational Assignment | Structural Unit |

| ~808 | Symmetric breathing of boroxol rings | Boroxol Rings (B₃O₆) |

| ~1260 | B-O stretching in BO₃ triangles | BO₃ Triangles |

| Broad bands (~450-700) | Bending and other network modes | Borate (B1201080) Network |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for investigating the local atomic environment and connectivity in boric anhydride. dntb.gov.ua The ¹¹B isotope, with its nuclear spin of 3/2, is highly sensitive to its local chemical environment, making ¹¹B NMR particularly powerful for structural studies of borates. stanford.edulsbu.ac.uk

Solid-state ¹¹B NMR is exceptionally effective at distinguishing and quantifying the relative proportions of three-coordinate boron (BO₃) and four-coordinate boron (BO₄) units. scispace.comcapes.gov.br These different coordination environments give rise to distinct signals in the NMR spectrum. Vitreous B₂O₃ at ambient pressure is composed almost entirely of trigonal BO₃ units, which are further divided into boroxol ring and non-ring species. researchgate.netaps.org Crystalline B₂O₃ also shows a chemical shift characteristic of three-coordinate boron. stanford.edu

Key research findings from NMR studies on boric anhydride include:

Coordination State Analysis: Under high pressure, NMR studies have shown that a fraction of the boron atoms in B₂O₃ glass can convert from three-coordinate to four-coordinate (BO₄). researchgate.netaps.orgnih.gov For example, in glass quenched from 6 GPa, the fraction of BO₄ can reach about 27%. aps.orgnih.gov

Ring vs. Non-Ring Quantification: High-resolution techniques like Magic Angle Spinning (MAS) NMR can differentiate between boron atoms in boroxol rings and those in non-ring BO₃ triangles, providing deeper insight into the intermediate-range order of the glass. stanford.eduresearchgate.net

Mechanistic Studies: NMR is used to study reaction mechanisms, such as the hydrolysis of boron compounds or the formation of boric ester molten salts, by observing changes in the boron coordination and chemical shifts. cdnsciencepub.comnih.govmdpi.com

Thermal Analysis Techniques (e.g., Thermo-gravimetric Analysis, TGA)

Thermal analysis techniques are critical for characterizing the properties of boric anhydride as a function of temperature. Thermogravimetric analysis (TGA) measures changes in a sample's mass as it is heated at a controlled rate. This provides information on thermal stability, decomposition pathways, and reactions with the ambient atmosphere. bibliotekanauki.pl

For boric anhydride, TGA is especially useful for studying its hygroscopic nature. B₂O₃ readily absorbs moisture from the air to form boric acid (H₃BO₃). A TGA scan of such a hydrated sample will show a characteristic mass loss corresponding to the multi-step dehydration of boric acid back to boric anhydride. nih.govkiche.or.kr The onset temperature of thermal degradation and the percentage of mass loss allow for the quantification of the initial water content and analysis of decomposition kinetics. kiche.or.krslideshare.net

TGA is often used in conjunction with Differential Scanning Calorimetry (DSC), which measures heat flow. DSC can identify thermal events like the glass transition, crystallization, and melting. For example, DSC analysis of boric acid shows its dehydration to metaboric acid starts around 98°C and completes near 156°C. nih.gov TGA has also been used to study the thermal degradation of composites containing boric anhydride, where it can increase the amount of char residue, indicating its role as a fire retardant. bibliotekanauki.plresearchgate.net

Electrochemical and Solution-Based Studies (e.g., Conductometry, Cryoscopy)

Electrochemical and solution-based techniques provide insights into the behavior of boric anhydride in liquid media, particularly in high-temperature molten salts.

Conductometry measures the electrical conductivity of a solution. When boric anhydride is added to a molten salt, it can alter the melt's conductivity. These changes provide information about the formation of complex borate anions and their mobility. This is relevant for applications such as the development of electrolytes for batteries and high-temperature industrial processes. Studies on organoboron molten salts have shown ionic conductivities in the range of 10⁻⁴ to 10⁻⁵ S cm⁻¹. mdpi.com

Cryoscopy , or freezing-point depression, is a classical thermodynamic method used to determine the number of solute particles in a solvent. When applied to molten salt solutions, cryoscopy can help elucidate how boric anhydride behaves upon dissolution. electrochem.org By measuring the change in the freezing point of the molten salt after adding B₂O₃, researchers can infer whether it exists as discrete molecules, dissociates into ions, or forms larger polymeric species. These studies are fundamental to understanding the basic chemistry and thermodynamics of borate systems in high-temperature environments. electrochem.org

Theoretical and Computational Chemistry Studies

Electronic Structure and Conformation Analysis

Boric Acid, Conjugate Bases, and Borate (B1201080) Anions

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the electronic structure and conformational preferences of boric acid (B(OH)₃) and its related anionic species. Boric acid is a trigonal planar molecule with the boron atom at the center bonded to three hydroxyl groups. aakash.ac.in The boron atom in boric acid is sp² hybridized. aakash.ac.in

A computational analysis using the G3(MP2)//B3LYP level of theory determined that the lowest-energy conformation of boric acid possesses C₃h symmetry. researchgate.net Another conformer with Cs symmetry is higher in energy by 4.1 kcal/mol, with an interconversion barrier of 7.8 kcal/mol. researchgate.net For the conjugate base, (HO)₂BO⁻, the lowest-energy conformation has C₂v symmetry. researchgate.net Two other conformations exist at 1.7 and 9.1 kcal/mol higher in energy. researchgate.net The borate anion, B(OH)₄⁻, which is the conjugate base of boric acid, features a tetrahedral coordination around the boron atom. aakash.ac.inaip.org Computational studies have identified two distinct minima with S₄ symmetry for the borate anion, differing in energy by 1.5 kcal/mol. researchgate.net

The calculated enthalpies of formation for boric acid, its conjugate base, and the borate anion are -236.3, -242.9, and -320.8 kcal/mol, respectively. researchgate.net

Table 1: Calculated Conformational Energies and Barriers

| Species | Lowest-Energy Symmetry | Higher Energy Conformer(s) (kcal/mol) | Interconversion Barrier(s) (kcal/mol) |

|---|---|---|---|

| Boric Acid (B(OH)₃) | C₃h | 4.1 (Cs) | 7.8 |

| (HO)₂BO⁻ | C₂v | 1.7, 9.1 | 7.8, 10.3 |

| Borate Anion (B(OH)₄⁻) | S₄ | 1.5 | - |

Data sourced from computational studies at the G3(MP2)//B3LYP level of theory. researchgate.net

Intermolecular Interaction Mechanisms (e.g., Host-Guest Interactions, Adsorption Phenomena)

Computational methods are employed to understand the non-covalent interactions involving boric anhydride (B1165640) and related species. For instance, DFT calculations have been used to study the interaction between boric acid and various macrocyclic host molecules like β-cyclodextrin, pillar mdpi.comarene, and pyrogallol (B1678534) mdpi.comarene. researchgate.net The negative complexation energies calculated indicate that these host-guest interactions are energetically favorable, with hydrogen bonding being a key contributor to the stability of the complexes. researchgate.net

The Lewis acidity of the boroxine (B1236090) ring has been the subject of numerous computational studies. clockss.orgnii.ac.jp Theoretical ab initio studies have explored anion–π interactions in inorganic rings, including boroxine, and interactions with halide anions have also been discussed through computational analysis. clockss.org These studies help in understanding the fundamental properties that govern the assembly of supramolecular architectures based on boroxine. clockss.orgnii.ac.jp

Reaction Mechanism Elucidation via Hybrid Synthetic-Computational Approaches

The synergy between synthetic chemistry and computational modeling provides a powerful approach to unravel complex reaction mechanisms involving boron compounds. For example, in the synthesis of curcuminoids, a combination of control experiments, spectroscopic analysis, and computational studies has supported a mechanism where boric anhydride assists in the in-situ generation of imine intermediates. acs.orgnih.gov DFT calculations at the B3LYP/6-311++G** level of theory, with implicit solvent modeling, were used to model the structures of intermediates and products. acs.org

This hybrid approach has also been applied to understand the mechanism of palladium-catalyzed borylation reactions. researchgate.net Experimental and computational work has shed light on the role of nucleophilic borylzinc reagents in the reduction of Pd(II) precatalysts to the active Pd(0) species. researchgate.net These studies provide detailed mechanistic proposals that are crucial for the development of more efficient catalysts and synthetic protocols. researchgate.net

Thermodynamic and Kinetic Modeling of Boron-Involving Reactions